molecular formula C18H30N4 B12847797 N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine CAS No. 1956310-48-7

N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine

Cat. No.: B12847797
CAS No.: 1956310-48-7
M. Wt: 302.5 g/mol
InChI Key: WCOFZFLQRCVIEH-UHFFFAOYSA-N
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Description

N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of a cyclopentyl group, a dimethylamino group, and a pyrrolidine ring attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the dimethylamino group. The cyclopentyl group is then attached to the benzene ring through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine stands out due to its unique combination of a cyclopentyl group, a dimethylamino group, and a pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1956310-48-7

Molecular Formula

C18H30N4

Molecular Weight

302.5 g/mol

IUPAC Name

1-N-cyclopentyl-4-[[3-(dimethylamino)pyrrolidin-1-yl]methyl]benzene-1,2-diamine

InChI

InChI=1S/C18H30N4/c1-21(2)16-9-10-22(13-16)12-14-7-8-18(17(19)11-14)20-15-5-3-4-6-15/h7-8,11,15-16,20H,3-6,9-10,12-13,19H2,1-2H3

InChI Key

WCOFZFLQRCVIEH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(C1)CC2=CC(=C(C=C2)NC3CCCC3)N

Origin of Product

United States

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